molecular formula C31H23N5Na2O9S2 B13795028 Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate CAS No. 5893-30-1

Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate

Cat. No.: B13795028
CAS No.: 5893-30-1
M. Wt: 719.7 g/mol
InChI Key: RDPMUNYXEPFWNS-UHFFFAOYSA-L
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Description

Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate is a synthetic azo dye known for its vibrant red color. It is commonly referred to as Direct Red 81 and is used extensively in the textile industry for dyeing cotton and other cellulosic fibers .

Preparation Methods

The synthesis of Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate involves a multi-step process. The key steps include:

    Diazotization: This involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo dye.

Industrial production methods often involve large-scale batch processes where the reactants are mixed in reactors, and the product is isolated through filtration and drying .

Chemical Reactions Analysis

Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various electrophiles for substitution reactions .

Scientific Research Applications

Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate involves its interaction with cellular components. The compound binds to proteins and nucleic acids, altering their structure and function. This binding is facilitated by the azo groups and the sulfonate groups, which interact with amino and nucleic acid residues .

Comparison with Similar Compounds

Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate is unique due to its specific structure, which imparts distinct color properties and binding affinities. Similar compounds include:

    Disodium 4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate:

    Disodium 4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate:

Properties

CAS No.

5893-30-1

Molecular Formula

C31H23N5Na2O9S2

Molecular Weight

719.7 g/mol

IUPAC Name

disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C31H25N5O9S2.2Na/c1-18-14-26(27(45-2)17-25(18)34-33-21-8-11-23(12-9-21)46(39,40)41)35-36-29-28(47(42,43)44)16-20-15-22(10-13-24(20)30(29)37)32-31(38)19-6-4-3-5-7-19;;/h3-17,37H,1-2H3,(H,32,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

RDPMUNYXEPFWNS-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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